molecular formula C11H16N2 B1366720 1-Phenyl-1,4-diazepane CAS No. 61903-27-3

1-Phenyl-1,4-diazepane

Cat. No. B1366720
CAS RN: 61903-27-3
M. Wt: 176.26 g/mol
InChI Key: FAJGKPMGLMWSKW-UHFFFAOYSA-N
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Description

1-Phenyl-1,4-diazepane is a compound with the molecular formula C11H16N2 . It is a derivative of 1,4-diazepine, a diazepine that is a core element in the structure of benzodiazepines and thienodiazepines .


Synthesis Analysis

The synthesis of 1,4-diazepane derivatives, including 1-Phenyl-1,4-diazepane, has been a subject of study for many years. A highly efficient synthetic method for benzodiazepine has been reported, which involves a ppm-level Pd-catalysed carbonylative coupling of iodobenzene with terminal alkynes to afford 1,3-ynones as key intermediates and a subsequent Cp 2 TiCl 2 / m -phthalic acid/ethanol-catalysed cyclocondensation in one-pot conditions .


Molecular Structure Analysis

The molecular structure of 1-Phenyl-1,4-diazepane is characterized by a seven-membered ring containing two nitrogen atoms . The IUPAC name for this compound is 1-phenyl-1,4-diazepane .


Chemical Reactions Analysis

1,4-Diazepines, including 1-Phenyl-1,4-diazepane, are associated with a wide range of biological activities. Scientists are actively involved in the synthesis, reactions, and biological evaluation of 1,4-diazepines .


Physical And Chemical Properties Analysis

1-Phenyl-1,4-diazepane has a molecular weight of 176.26 g/mol. It has one hydrogen bond donor count and two hydrogen bond acceptor counts. Its exact mass and monoisotopic mass are 176.131348519 g/mol .

Scientific Research Applications

Synthesis and Chemical Properties

  • 1,4-Diazepane derivatives, including those with a phenyl group, have been synthesized using microwave-assisted synthesis. This method is efficient and yields good results, particularly for 1,4-diazepin-5-ones and 1,4-diazepanes. Catalytic and hydride reduction methods are used in these syntheses (Wlodarczyk et al., 2007).

  • Synthesis of 1,4-diazepane derivatives has also been achieved through the coupling of 1-methylhomopiperazine with diazonium salts, leading to the formation of a new series of triazenes. These compounds have been characterized by various spectroscopic techniques (Moser & Vaughan, 2004).

Crystal Structure Analysis

  • The crystal structure of compounds like 1-(4-Chlorophenyl)-2-(1,3-diazepan-2-ylidene)ethanone has been analyzed. Such compounds exhibit interesting features like N—H⋯O hydrogen bonds leading to chain formation, which is valuable in understanding the molecular architecture of diazepane derivatives (Zhang et al., 2013).

Application in Catalysis

  • Manganese(III) complexes of 1,4-diazepane ligands have been used in olefin epoxidation reactions. The study showed that the Lewis basicity of these ligands affects the reactivity and selectivity of the epoxidation process (Sankaralingam & Palaniandavar, 2014).

Medicinal Chemistry Applications

  • In medicinal chemistry, 1,4-diazepane derivatives have been synthesized and evaluated as potential T-type calcium channel blockers. These compounds have shown promising pharmacokinetic characteristics for the investigation of T-type calcium channel-related diseases (Gu et al., 2010).

properties

IUPAC Name

1-phenyl-1,4-diazepane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2/c1-2-5-11(6-3-1)13-9-4-7-12-8-10-13/h1-3,5-6,12H,4,7-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAJGKPMGLMWSKW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCN(C1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10448353
Record name 1-phenyl-1,4-diazepane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10448353
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Phenyl-1,4-diazepane

CAS RN

61903-27-3
Record name Hexahydro-1-phenyl-1H-1,4-diazepine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=61903-27-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-phenyl-1,4-diazepane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10448353
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-phenyl-1,4-diazepane
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
K Saito, A Nakao, T Shinozuka, K Shimada… - Bioorganic & medicinal …, 2013 - Elsevier
A cell-based assay was performed for the discovery of novel bone anabolic agents. Alkaline phosphatase (ALPase) activity of ST2 cells was utilized as an indicator of osteoblastic …
Number of citations: 45 www.sciencedirect.com
X Huang, X Zhu, X Chen, W Zhou, D Xiao… - Bioorganic & medicinal …, 2012 - Elsevier
A three-step protocol for SAR development was introduced and applied to the SAR studies of the MK2 inhibitor program. Following this protocol, key conformational features and …
Number of citations: 23 www.sciencedirect.com
BE Blass, R Gao, KM Blattner, JC Gordon… - Medicinal Chemistry …, 2022 - Springer
The sigma-2 (σ 2 ) receptor was discovered nearly 40 years ago and was recently identified as the Transmembrane Protein 97 (TMEM97, also known as MAC30 (Meningioma-…
Number of citations: 4 link.springer.com
U Schön, J Messinger, M Buckendahl, MS Prabhu… - Tetrahedron, 2009 - Elsevier
An efficient Pd(0)-catalyzed Buchwald–Hartwig protocol for the facile preparation of N-aryl and N-heteroaryl substituted homopiperazines is described. The syntheses proceeded with …
Number of citations: 13 www.sciencedirect.com

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